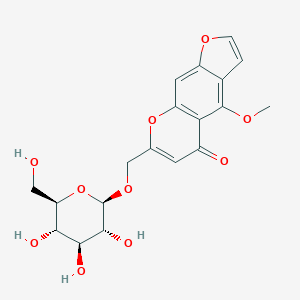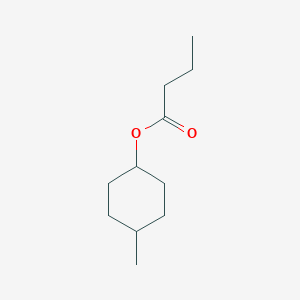
Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as iodixanol and is used as a contrast agent in medical imaging procedures such as computed tomography (CT) scans. The purpose of
Mechanism Of Action
Iodixanol works by absorbing X-rays and other forms of electromagnetic radiation, which allows it to be visualized in medical imaging procedures. It also has a high osmolality, which means that it can draw water into the bloodstream and increase blood volume. This property makes it useful in the diagnosis of conditions such as kidney disease and congestive heart failure.
Biochemical and Physiological Effects:
Iodixanol has been shown to have minimal biochemical and physiological effects. It is generally well-tolerated by patients and has a low incidence of adverse reactions. However, some patients may experience mild side effects such as nausea, vomiting, and headache.
Advantages And Limitations For Lab Experiments
One of the main advantages of iodixanol is its high solubility in water, which makes it easy to work with in lab experiments. It is also relatively non-toxic and has a low incidence of adverse reactions. However, iodixanol can be expensive and may not be suitable for all types of experiments.
Future Directions
There are several potential future directions for research on iodixanol. One area of interest is the development of new contrast agents that are more effective and have fewer side effects. Another area of interest is the use of iodixanol in the treatment of diseases such as cancer and autoimmune disorders. Additionally, there is ongoing research into the use of iodixanol in the cryopreservation of stem cells and other tissues for use in regenerative medicine.
Synthesis Methods
The synthesis of iodixanol involves the reaction of propionic acid, 2,4,6-triiodo-3-(ethoxycarbonyl)-5-[(methylamino)carbonyl]phenoxy-, with 1-deoxy-1-(methylamino)-D-glucitol in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and has a molecular weight of 1552.2 g/mol.
Scientific Research Applications
Iodixanol has been extensively studied for its potential applications in scientific research. It is commonly used as a contrast agent in medical imaging procedures such as Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) scans, angiography, and urography. It is also used in the isolation and purification of viruses, proteins, and other biomolecules. Additionally, iodixanol has been shown to be effective in the cryopreservation of cells and tissues.
properties
CAS RN |
19080-53-6 |
|---|---|
Product Name |
Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) |
Molecular Formula |
C22H34I3N3O10 |
Molecular Weight |
881.2 g/mol |
IUPAC Name |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H17I3N2O5.C7H17NO5/c1-4-19-13(21)7-9(16)8(14(22)20-5-2)11(18)12(10(7)17)25-6(3)15(23)24;1-8-2-4(10)6(12)7(13)5(11)3-9/h6H,4-5H2,1-3H3,(H,19,21)(H,20,22)(H,23,24);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
RNZGAAKUQHFAOK-WZTVWXICSA-N |
Isomeric SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
synonyms |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodo-phenoxy]propanoic acid, (2R,3 R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)